

Sudan II: A Comprehensive Technical Guide for Laboratory Applications

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Compound of Interest

Compound Name: Sudan II

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Sudan II**, a fat-soluble azo dye, and its applications in a laboratory setting. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize histological and cytological staining techniques for the visualization and analysis of lipids.

Introduction to Sudan II

Sudan II (C.I. 12140, Solvent Orange 7) is a lysochrome, a fat-soluble dye, primarily used for the staining of neutral lipids, triglycerides, and lipoproteins.^{[1][2]} Its strong affinity for hydrophobic substances makes it an effective tool for the visualization of lipid droplets and other fatty components within biological samples.^{[3][4]} The staining mechanism is a physical process wherein the dye, being more soluble in the lipids present in the tissue than in its solvent, preferentially partitions into and colors the lipid structures.^[5] This results in a characteristic orange-red to red coloration of the targeted lipids.

Core Properties of Sudan II

A summary of the key physical and chemical properties of **Sudan II** is presented below. This data is essential for the preparation of staining solutions and for understanding the behavior of the dye in various experimental conditions.

Table 1: Physical and Chemical Properties of Sudan II

| Property | Value | References |
|--|--|------------|
| Molecular Formula | C ₁₈ H ₁₆ N ₂ O | |
| Molecular Weight | 276.33 g/mol | |
| Appearance | Red to orange-brownish powder/crystals | |
| Melting Point | 156 - 158 °C | |
| Maximum Absorption (λ _{max}) | 493 nm (in ethanol), 420 nm (secondary peak) | |
| | 498 nm (in ethanol) | |
| | 490 nm (in ethanol, for a mixture with Sudan I) | |
| Molar Extinction Coefficient (ε) | ≥14000 at 491-497nm in methanol (at 0.005g/L) | |
| | ≥9000 at 419-425nm in methanol (at 0.005g/L) | |

Table 2: Solubility of Sudan II

| Solvent | Solubility | References |
|---------------|-------------------------------|------------|
| Water | Insoluble (54.45µg/L at 25°C) | |
| Ethanol | 1 mg/mL | |
| DMSO | 30 mg/mL (108.56 mM) | |
| Chloroform | 10 mg/mL | |
| Acetone | Soluble | |
| Benzene | Soluble | |
| Ethyl Acetate | Slightly Soluble | |

Experimental Protocols

The following sections provide detailed methodologies for the use of **Sudan II** in staining various biological samples. It is crucial to handle **Sudan II** with appropriate safety precautions, as it is a potential carcinogen and may cause irritation. Always consult the Safety Data Sheet (SDS) before use.

Staining of Lipids in Frozen Tissue Sections

Frozen sections are ideal for lipid staining as the fixation and embedding process for paraffin sections can remove lipids.

Materials:

- Fresh or formalin-fixed unprocessed tissue
- Cryostat
- Adhesive microscope slides
- 10% Formalin, phosphate-buffered
- **Sudan II** staining solution (e.g., 0.1-0.5% w/v in 70% ethanol or a mixture of acetone and ethanol)
- 70% Ethanol
- Distilled water
- Nuclear counterstain (e.g., Hematoxylin)
- Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

- Cut frozen sections at 8-10 μm thickness using a cryostat and mount them on adhesive slides.
- Fix the sections in 10% phosphate-buffered formalin for 1 minute.

- Rinse the slides in two changes of distilled water.
- Briefly rinse the sections in 70% ethanol.
- Immerse the slides in the **Sudan II** staining solution for 10-20 minutes.
- Differentiate the staining by briefly rinsing in 70% ethanol. This step removes excess stain.
- Wash the slides thoroughly in distilled water.
- If desired, counterstain the nuclei with a suitable hematoxylin solution for 2-3 minutes.
- Wash in several changes of tap water to "blue" the hematoxylin.
- Mount the coverslip using an aqueous mounting medium.

Expected Results:

- Lipids, triglycerides: Orange-red to red
- Nuclei: Blue (if counterstained)

Staining of Lipids in Paraffin-Embedded Tissue Sections

While not the preferred method, some protein-bound lipids can be demonstrated in paraffin sections. Special fixation techniques may be required to preserve lipids through processing.

Materials:

- Paraffin-embedded tissue sections on slides
- Xylene or a xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- **Sudan II** staining solution
- 70% Ethanol

- Distilled water
- Nuclear counterstain
- Aqueous mounting medium

Procedure:

- Deparaffinize the sections by immersing the slides in two changes of xylene for 10 minutes each.
- Rehydrate the sections by passing them through a graded series of ethanol: 100% (2 changes, 10 minutes each), 95% (5 minutes), and 70% (5 minutes).
- Rinse well in distilled water.
- Proceed with the staining protocol as described for frozen sections (steps 5-10).

Staining of Intracellular Lipids in Cultured Cells

This protocol is adapted for staining lipids in adherent cells grown in multi-well plates.

Materials:

- Cultured cells in a multi-well plate
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- **Sudan II** staining solution
- 70% Ethanol
- Distilled water
- Nuclear counterstain (optional)
- Mounting medium (if imaging on slides)

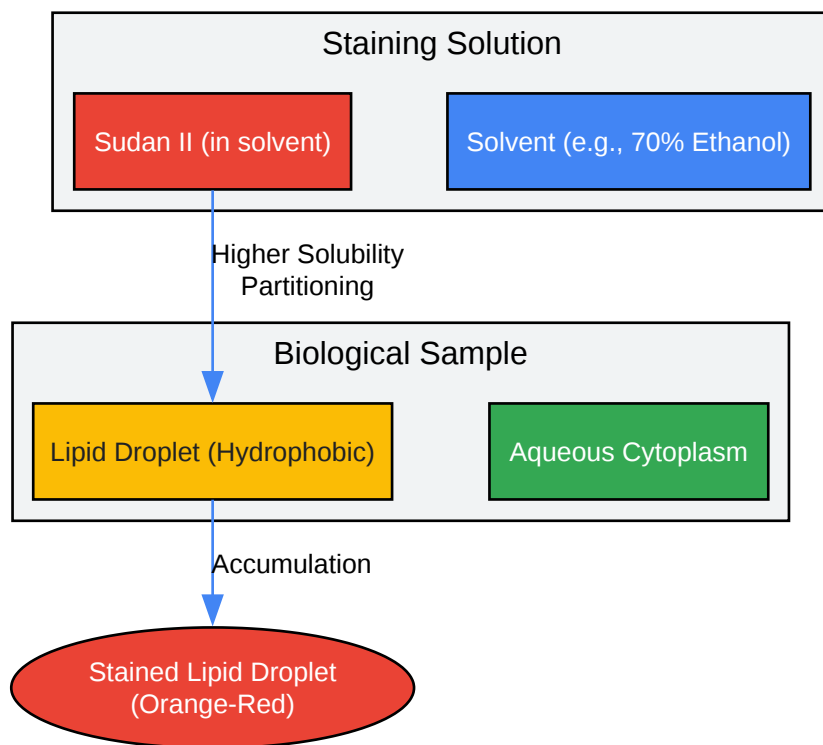
Procedure:

- Wash the cells twice with PBS.
- Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Rinse the cells briefly with 70% ethanol.
- Incubate the cells with the **Sudan II** staining solution for 20-30 minutes.
- Remove the staining solution and differentiate with 70% ethanol for 1-2 minutes.
- Wash the cells three times with distilled water.
- If desired, counterstain with a suitable nuclear stain.
- Wash again with distilled water.
- The cells can now be visualized by brightfield microscopy.

Visualizations

The following diagrams illustrate the mechanism of **Sudan II** staining and a typical experimental workflow.

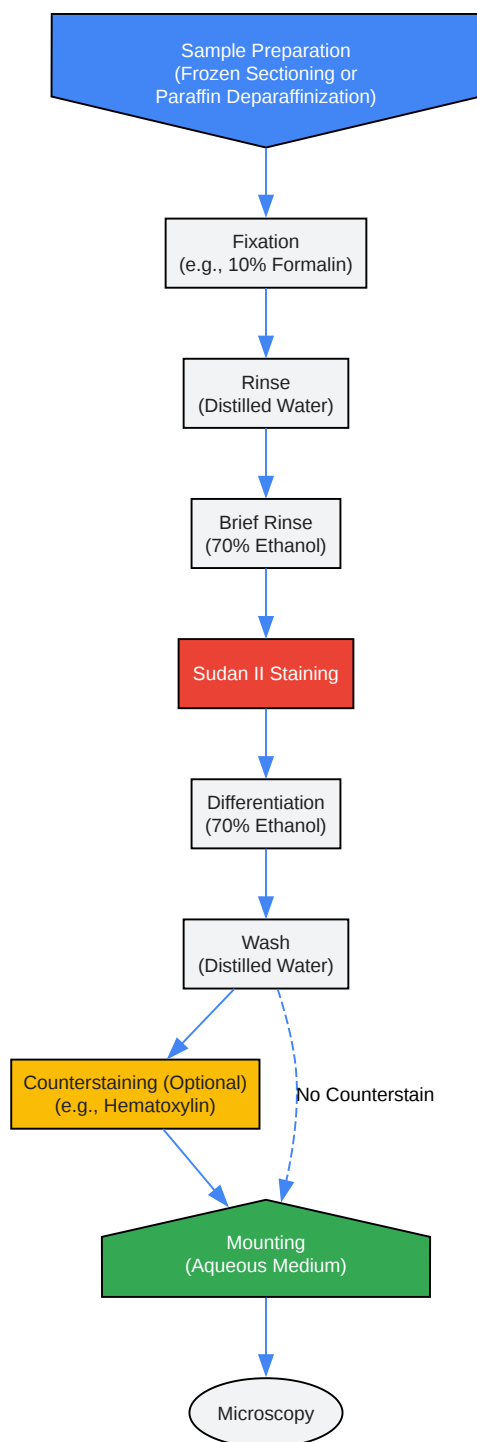
Mechanism of Lysochrome Staining



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Caption: Principle of **Sudan II** lipid staining.

General Workflow for Sudan II Staining of Tissue Sections

[Click to download full resolution via product page](#)Caption: Experimental workflow for **Sudan II** staining.

Applications in Research and Drug Development

Sudan II staining is a valuable technique in various research areas:

- **Histology and Pathology:** For the demonstration of fatty changes in tissues (steatosis) in conditions such as fatty liver disease.
- **Cell Biology:** To visualize and quantify intracellular lipid droplets in studies of lipid metabolism and storage disorders.
- **Drug Development:** To assess the effect of therapeutic compounds on lipid accumulation or distribution in cells and tissues.
- **Toxicology:** To identify lipid accumulation as a marker of cellular injury.

While **Sudan II** is an effective lipid stain, it is important to note that it is considered a category 3 carcinogen by the International Agency for Research on Cancer (IARC). Therefore, appropriate safety measures must be strictly followed during its handling and disposal.

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- To cite this document: BenchChem. [Sudan II: A Comprehensive Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669089#what-is-sudan-ii-used-for-in-a-laboratory-setting]

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